(1R)-AZD-1480 (CAS: 935666-88-9) is the specific (1R) chiral enantiomer of the highly potent ATP-competitive JAK1/2 inhibitor AZD-1480. In procurement and chemoinformatics, this compound is strictly utilized as a structurally matched negative control for target validation and assay calibration [1]. While it shares identical physicochemical properties—such as molecular weight (348.77 g/mol), lipophilicity, and solubility—with the active (1S)-enantiomer, the (1R) spatial configuration creates a critical steric clash within the JAK2 ATP-binding pocket[2]. This structural divergence renders (1R)-AZD-1480 fundamentally inactive against its primary target at standard assay concentrations, making it an indispensable baseline material for isolating on-target JAK/STAT signaling effects from scaffold-dependent off-target toxicity.
Substituting (1R)-AZD-1480 with a generic inactive kinase inhibitor or an unrelated negative control introduces severe physicochemical confounding into cellular assays. Unrelated controls possess different membrane permeability, protein binding, and solubility profiles, making it impossible to determine if a lack of phenotypic response is due to target inactivity or simply poor cellular uptake [1]. Furthermore, attempting to use a crude racemic mixture of AZD-1480 as a baseline is a critical procurement error; the racemate contains 50% of the active (1S)-enantiomer, which will still strongly inhibit JAK2 and confound dose-response curves [2]. Procuring the >98% pure (1R)-enantiomer is the only way to guarantee a perfect physicochemical match while cleanly eliminating on-target JAK2 suppression.
The primary procurement value of (1R)-AZD-1480 lies in its quantified inactivity against JAK2 compared to the active drug. In TEL-JAK2 cellular assays, the (1R)-enantiomer demonstrates a 180-fold reduction in inhibitory potency compared to the (1S)-enantiomer (AZD-1480, GI50 = 60 nM) [1]. This massive drop in target affinity is driven by a steric clash when the (1R)-methyl group attempts to fit near the valine 863 and glycine 856 residues in the JAK2 P-loop [1].
| Evidence Dimension | TEL-JAK2 cellular assay potency |
| Target Compound Data | (1R)-AZD-1480: ~10.8 µM (Calculated from 180x reduction) |
| Comparator Or Baseline | (1S)-AZD-1480: GI50 = 60 nM |
| Quantified Difference | 180-fold reduction in inhibitory potency |
| Conditions | In vitro TEL-JAK2 driven cellular proliferation assay |
This exact quantitative drop allows researchers to use the (1R)-enantiomer to definitively prove that observed cellular phenotypes are driven by JAK2 inhibition rather than general scaffold toxicity.
Procuring a high-purity (>98% ee) (1R)-AZD-1480 standard is critical for avoiding the confounding effects of racemic mixtures. A racemic preparation of AZD-1480 inherently retains 50% of the highly active (1S)-enantiomer, which will still trigger robust JAK2 inhibition and STAT3 suppression at low nanomolar concentrations [1]. By utilizing the pure (1R)-enantiomer, laboratories ensure a flat dose-response curve for on-target effects, providing a true zero-baseline [2].
| Evidence Dimension | Baseline target suppression |
| Target Compound Data | >98% pure (1R)-AZD-1480: Negligible target suppression at <1 µM |
| Comparator Or Baseline | Racemic AZD-1480: ~50% of maximum target suppression at <1 µM |
| Quantified Difference | Near-total elimination of false-positive JAK2 inhibition |
| Conditions | High-sensitivity STAT3 phosphorylation and kinase binding assays |
Procuring the chirally pure inactive enantiomer prevents false-positive target engagement signals that would otherwise ruin the calibration of high-throughput screening assays.
When selecting a negative control, structural and physicochemical parity is paramount. (1R)-AZD-1480 provides a 100% structural scaffold match to the active drug, meaning its molecular weight (348.77 g/mol), lipophilicity, and DMSO solubility profiles are identical [1]. If a buyer were to substitute this with a generic, structurally unrelated inactive kinase control, variations in membrane permeability or protein binding would introduce unquantifiable variables into the assay [2].
| Evidence Dimension | Physicochemical variance |
| Target Compound Data | (1R)-AZD-1480: 0% variance in MW and scaffold lipophilicity vs. AZD-1480 |
| Comparator Or Baseline | Generic inactive kinase controls: High variance in MW, logP, and solubility |
| Quantified Difference | Absolute structural parity vs. highly variable physicochemical profiles |
| Conditions | In vitro cell-based assays requiring matched vehicle and compound dosing |
This guarantees that any observed phenotypic differences between the test and control wells are strictly due to JAK1/2 target engagement, rather than differential compound uptake or precipitation.
Because of its 180-fold reduction in JAK2 potency, (1R)-AZD-1480 is the ideal paired control for validating AZD-1480 activity. It is procured to run in parallel with the active drug to definitively prove that observed reductions in STAT3 phosphorylation are strictly JAK1/2-mediated, rather than an artifact of the pyrazol-3-yl pyrimidin-4-amine scaffold[1].
In cell viability and phenotypic screening, (1R)-AZD-1480 is utilized as a baseline compound to quantify the non-specific cytotoxicity of the chemical class. Its identical physicochemical profile ensures that any observed toxicity at high micromolar concentrations is accurately attributed to off-target interactions rather than JAK2 suppression[1].
For industrial laboratories developing novel JAK inhibitors, procuring high-purity (1R)-AZD-1480 allows for the creation of highly reliable negative control wells. This eliminates the confounding effects of racemic mixtures, enabling precise calculation of Z'-factors and ensuring the assay's sensitivity is correctly calibrated [2].
Acute Toxic;Health Hazard